An In-Depth Technical Guide to 5-Methoxy-2-(1-methylcyclopropyl)pyridine: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 5-Methoxy-2-(1-methylcyclopropyl)pyridine: Synthesis, Characterization, and Potential Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical entity 5-Methoxy-2-(1-methylcyclopropyl)pyridine, a compound of interest in contemporary medicinal chemistry. Due to its likely status as a novel or non-commercially available substance, this document focuses on a prospective analysis, outlining plausible synthetic routes, predicted analytical characteristics, and potential therapeutic applications based on established principles of organic chemistry and the known bioactivity of related structural motifs.
Compound Identification and Physicochemical Properties
As of the latest searches of publicly accessible chemical databases, a specific CAS Registry Number has not been assigned to 5-Methoxy-2-(1-methylcyclopropyl)pyridine. This absence suggests its novelty in the broader chemical landscape. However, based on its structure, we can deduce its fundamental properties.
| Identifier | Value |
| IUPAC Name | 5-Methoxy-2-(1-methylcyclopropyl)pyridine |
| Chemical Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Canonical SMILES | COC1=CC=C(N=C1)C2(C)CC2 |
| InChI Key | (Predicted) |
| CAS Number | Not Assigned |
Table 1: Core Identifiers and Predicted Physicochemical Properties of 5-Methoxy-2-(1-methylcyclopropyl)pyridine.
Proposed Synthetic Pathways
The synthesis of 5-Methoxy-2-(1-methylcyclopropyl)pyridine can be approached through several modern synthetic strategies, primarily revolving around the formation of the carbon-carbon bond between the pyridine ring and the cyclopropyl moiety. Transition-metal-catalyzed cross-coupling reactions are the most logical and versatile methods for this purpose.[1][2]
Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between a halide and an organoboron compound, catalyzed by a palladium complex.[3][4] This approach would involve the coupling of a suitably functionalized pyridine with a cyclopropylboronic acid derivative.
Experimental Protocol (Exemplary):
-
To a degassed solution of 2-bromo-5-methoxypyridine (1.0 eq) and 1-methylcyclopropylboronic acid pinacol ester (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add potassium carbonate (2.0 eq).
-
Spurge the mixture with argon for 15 minutes.
-
Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Negishi Cross-Coupling Approach
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[5] This method is known for its high functional group tolerance and can be particularly effective for the synthesis of substituted pyridines.[2][6]
Experimental Protocol (Exemplary):
-
Prepare the (1-methylcyclopropyl)zinc(II) chloride reagent in situ by treating 1-bromo-1-methylcyclopropane with activated zinc, or by transmetalation from the corresponding Grignard or organolithium reagent with zinc chloride.
-
In a separate flask, dissolve 2-chloro-5-methoxypyridine and a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), in anhydrous THF under an inert atmosphere.
-
Add the freshly prepared organozinc reagent to the pyridine solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the residue by column chromatography.
Predicted Analytical Data
The structural elucidation of 5-Methoxy-2-(1-methylcyclopropyl)pyridine would rely on standard spectroscopic techniques. The following are predicted spectral characteristics based on analogous compounds.[7][8]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methoxy group, the methyl group on the cyclopropane, and the diastereotopic methylene protons of the cyclopropane ring.
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H6 (Pyridine) |
| ~7.2 | dd | 1H | H4 (Pyridine) |
| ~6.8 | d | 1H | H3 (Pyridine) |
| ~3.8 | s | 3H | -OCH₃ |
| ~1.4 | s | 3H | -CH₃ (cyclopropyl) |
| ~0.9 - 1.2 | m | 4H | -CH₂- (cyclopropyl) |
Table 2: Predicted ¹H NMR data for 5-Methoxy-2-(1-methylcyclopropyl)pyridine in CDCl₃.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| ~160 | C2 (Pyridine) |
| ~155 | C5 (Pyridine) |
| ~145 | C6 (Pyridine) |
| ~120 | C4 (Pyridine) |
| ~110 | C3 (Pyridine) |
| ~55 | -OCH₃ |
| ~25 | -C(CH₃)- (cyclopropyl) |
| ~20 | -CH₃ (cyclopropyl) |
| ~15 | -CH₂- (cyclopropyl) |
Table 3: Predicted ¹³C NMR data for 5-Methoxy-2-(1-methylcyclopropyl)pyridine in CDCl₃.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.
| m/z (Predicted) | Assignment |
| 163.10 | [M]⁺ (Molecular Ion) |
| 148.08 | [M - CH₃]⁺ |
| 132.08 | [M - OCH₃]⁺ |
Table 4: Predicted key fragments in the mass spectrum of 5-Methoxy-2-(1-methylcyclopropyl)pyridine.
Potential Applications in Drug Discovery and Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[9][10] The specific substitution pattern of 5-Methoxy-2-(1-methylcyclopropyl)pyridine suggests several potential areas of therapeutic interest.
-
CNS Disorders: Substituted pyridines are known to interact with various central nervous system targets. The lipophilic cyclopropyl group could enhance blood-brain barrier penetration, making this scaffold a candidate for developing agents targeting neurological and psychiatric conditions.[11]
-
Oncology: The pyridine ring is a common feature in many kinase inhibitors and other anticancer agents. The unique steric and electronic properties of the 1-methylcyclopropyl group could lead to novel interactions with target proteins.[12]
-
Infectious Diseases: Pyridine derivatives have a long history as antibacterial and antiviral agents. This scaffold could serve as a starting point for the development of new anti-infective therapies.
The methoxy group can influence the metabolic stability and pharmacokinetic profile of the molecule, while the cyclopropyl ring can introduce conformational rigidity and improve metabolic stability by blocking potential sites of oxidation.
Conclusion
While 5-Methoxy-2-(1-methylcyclopropyl)pyridine is not yet a cataloged compound, its structure represents a compelling target for synthesis and biological evaluation. The established synthetic methodologies for 2-substituted pyridines provide a clear path to its preparation. Based on the known pharmacological importance of its constituent fragments, this molecule holds significant promise as a scaffold for the development of novel therapeutics in various disease areas. Further research into its synthesis and biological activity is warranted to fully explore its potential.
References
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- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Pyridine Derivatives.
- Hossain, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209.
- Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51.
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Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
- Knochel, P., et al. (2014). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?.
- Pothireddy, M., et al. (2022). Synthetic method to access fluorinated 2-benzylpyridines by using Negishi coupling reaction. Scientific Reports, 12(1), 2939.
- Beaudoin, D., et al. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 94(10), 875-879.
- Benchchem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
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PubChem. (n.d.). 2-Cyclopropylpyridine. Retrieved from [Link]
- Gonzalez, J., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Organic & Biomolecular Chemistry, 20(47), 9225-9246.
- Benchchem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
- Buchwald, S. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Zhang, Y., et al. (2003). Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(3), 513-517.
- Al-Suwaidan, I. A., et al. (2016). Synthesis of pyridine derivatives (5 and 6). In The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
- Sarpong, R., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(1), 156-159.
- Benchchem. (2025). Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide.
- Benchchem. (2025). The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review.
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Taylor & Francis Online. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]
- Snieckus, V., et al. (2005). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Tetrahedron, 61(46), 11006-11015.
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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